molecular formula C11H18ClN3O2 B14369248 1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole CAS No. 91918-27-3

1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole

Cat. No.: B14369248
CAS No.: 91918-27-3
M. Wt: 259.73 g/mol
InChI Key: XKYAPHXRTVQYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloroethyl group, a nitro group, and two isopropyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole typically involves the following steps:

    Alkylation: The chloroethyl group can be introduced via alkylation reactions using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.

    Isopropylation: The isopropyl groups can be introduced through Friedel-Crafts alkylation reactions using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide can be used under controlled conditions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Imidazoles: Nucleophilic substitution reactions yield various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of imidazole derivatives.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An imidazole derivative with antimicrobial activity.

    Clotrimazole: An imidazole derivative used as an antifungal agent.

    Ketoconazole: An imidazole derivative used as an antifungal medication.

Uniqueness

1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole is unique due to the presence of both a chloroethyl group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes.

Properties

CAS No.

91918-27-3

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

1-(2-chloroethyl)-5-nitro-2,4-di(propan-2-yl)imidazole

InChI

InChI=1S/C11H18ClN3O2/c1-7(2)9-11(15(16)17)14(6-5-12)10(13-9)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

XKYAPHXRTVQYMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)C(C)C)CCCl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.